molecular formula C17H19NO2 B028235 2-(2-tert-Butylanilino)benzoic acid CAS No. 103554-42-3

2-(2-tert-Butylanilino)benzoic acid

Cat. No.: B028235
CAS No.: 103554-42-3
M. Wt: 269.34 g/mol
InChI Key: JMTGAJXOFMUNHY-UHFFFAOYSA-N
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Description

2-(2-tert-Butylanilino)benzoic acid is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-tert-butylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butylanilino)benzoic acid typically involves the reaction of 2-tert-butylaniline with benzoic acid or its derivatives. One common method is the alkylation of aniline with methyl tert-butyl ether in the presence of a catalyst, such as phosphotungstic acid (DTP)/HZSM-5 . The reaction is carried out in a high-pressure reaction kettle under controlled conditions to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butylanilino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

2-(2-tert-Butylanilino)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-tert-Butylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of the compound and its derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-tert-Butylanilino)benzoic acid is unique due to the presence of both the tert-butyl group and the anilino group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(2-tert-butylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2,3)13-9-5-7-11-15(13)18-14-10-6-4-8-12(14)16(19)20/h4-11,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTGAJXOFMUNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479024
Record name 2-(2-tert-Butylanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103554-42-3
Record name 2-(2-tert-Butylanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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